

Solubility of 2-Azidobenzoic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-azidobenzoic Acid

Cat. No.: B1276999

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Introduction

2-Azidobenzoic acid is an important chemical intermediate used in various fields, including organic synthesis and the development of pharmaceuticals and photoaffinity labels. A thorough understanding of its solubility in different organic solvents is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, effective purification processes, and successful formulation development. This technical guide provides an overview of the known solubility characteristics of **2-azidobenzoic acid**, offers comparative data from structurally similar compounds, and details a standard experimental protocol for solubility determination.

Data Presentation: Solubility of 2-Azidobenzoic Acid

Quantitative solubility data for **2-azidobenzoic acid** is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers provide a foundational understanding of its solubility profile.

Table 1: Qualitative Solubility of 2-Azidobenzoic Acid

Solvent	Solubility Description
Chloroform	Slightly Soluble (Sonication may be required)
Dimethyl Sulfoxide (DMSO)	Slightly Soluble
tert-Butyl Methyl Ether	Soluble (a solution of ~0.25 M is commercially available)

Note: The qualitative data suggests that while **2-azidobenzoic acid** has some solubility in these solvents, it may not be highly soluble under standard conditions.

Comparative Quantitative Data: 2-Nitrobenzoic Acid

To provide a more quantitative perspective, this guide presents solubility data for 2-nitrobenzoic acid, a compound structurally analogous to **2-azidobenzoic acid**. Researchers can use this data as a proxy to estimate the solubility behavior of **2-azidobenzoic acid**, particularly in polar and non-polar organic solvents. It is important to note that these values are for comparative purposes only and experimental verification for **2-azidobenzoic acid** is strongly recommended.

Table 2: Quantitative Solubility of 2-Nitrobenzoic Acid in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 mL)
Methanol	10	42.72[1]
Ethanol	Not Specified	~33.3 (1g in 3mL)[1]
Acetone	Not Specified	40 (1g in 2.5mL)[1]
Ether	Not Specified	~22.2 (1g in 4.5mL)[1]
Chloroform	Not Specified	~0.45 (1g in 220mL)[1]
Benzene	10	0.294[1]
Carbon Disulfide	Not Specified	Slightly Soluble[1]
Petroleum Ether	Not Specified	Slightly Soluble[1]

Note: The data for 2-nitrobenzoic acid indicates high solubility in polar protic and aprotic solvents like alcohols and acetone, and low solubility in non-polar solvents like benzene and petroleum ether.^[1] This trend is likely to be similar for **2-azidobenzoic acid** due to the presence of the polar carboxylic acid group.

Experimental Protocols: Solubility Determination

For accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.^[1]

Isothermal Shake-Flask Method

Principle: This method involves agitating an excess amount of the solid solute in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

- Conical flasks or vials with airtight stoppers
- Constant temperature shaker bath or incubator
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or other suitable membrane)
- Volumetric flasks and pipettes
- An appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

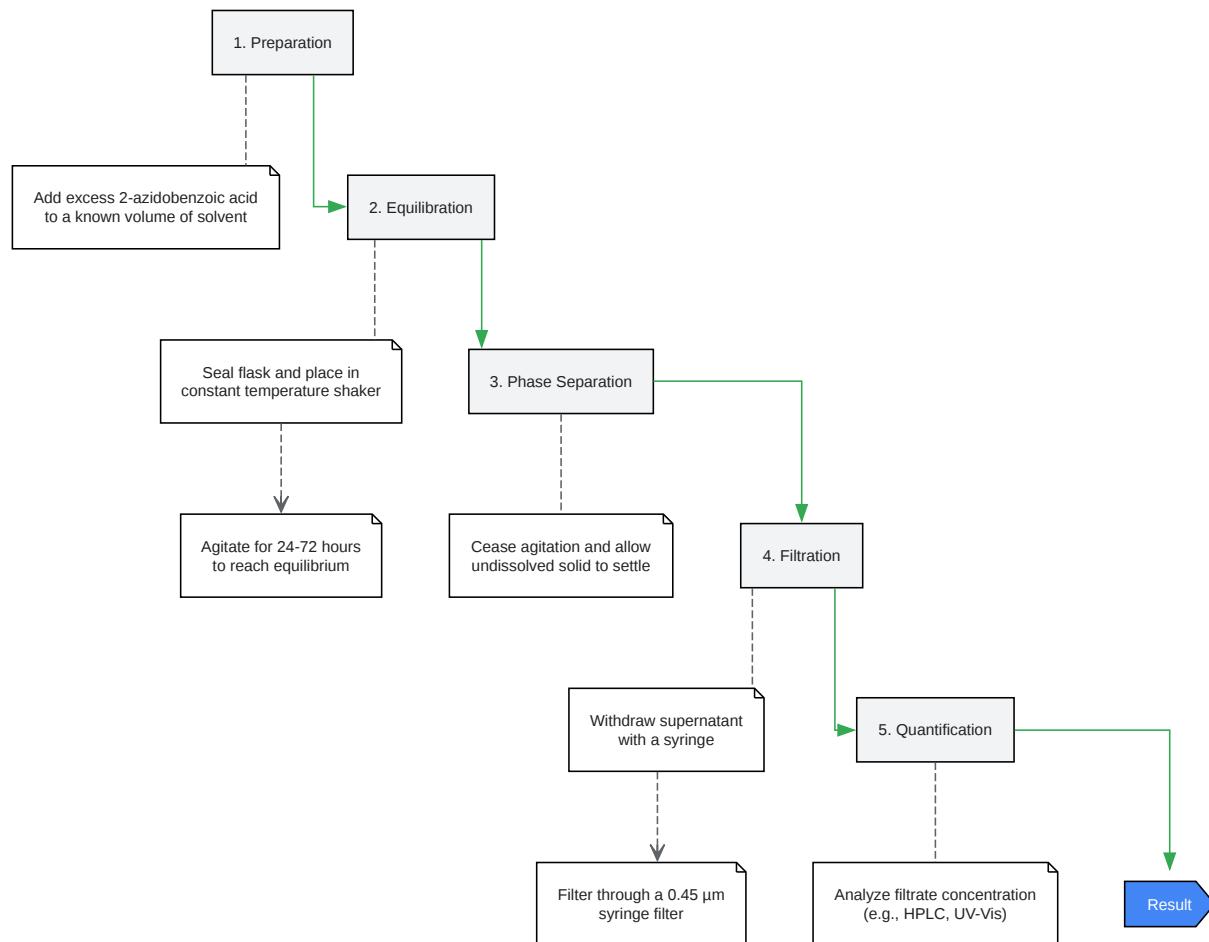
Procedure:

- Preparation of a Supersaturated Solution: Add an excess amount of **2-azidobenzoic acid** to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.^[1]

- Equilibration: Seal the flask tightly and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period, typically 24-72 hours, to ensure that equilibrium is achieved.[1][2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[1]
- Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle.[1]
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid microparticles, which would otherwise lead to an overestimation of the solubility.[1]
- Quantification: Analyze the concentration of **2-azidobenzoic acid** in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **2-azidobenzoic acid** using the isothermal shake-flask method.

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Workflow for the isothermal shake-flask solubility determination method.

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